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Compound of Interest

Compound Name: N-tert-butylaniline

Cat. No.: B3060869 Get Quote

Spectroscopic Data of N-tert-butylaniline: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-
butylaniline, a valuable building block in organic synthesis and drug discovery. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for their acquisition. This information is crucial

for the identification, characterization, and quality control of this compound in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic

compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-
tert-butylaniline.

¹H NMR Data (Predicted)
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

C(CH₃)₃ 1.32 Singlet 9H

N-H 3.65 Singlet 1H

Aromatic (ortho) 6.68 Doublet of doublets 2H

Aromatic (para) 6.80 Triplet 1H

Aromatic (meta) 7.18 Triplet 2H

¹³C NMR Data (Predicted)

Carbon Chemical Shift (ppm)

C(CH₃)₃ 29.5

C(CH₃)₃ 50.8

Aromatic (ortho) 116.5

Aromatic (para) 118.8

Aromatic (meta) 129.2

Aromatic (ipso) 148.1

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of N-tert-butylaniline in approximately 0.6-0.8 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a

vortex mixer.

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be

added.
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Instrument Parameters (General):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, depending on the sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.
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Figure 1. General NMR Experimental Workflow
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Caption: General NMR Experimental Workflow
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of N-tert-butylaniline exhibits characteristic absorption bands.

IR Spectral Data

Wavenumber (cm⁻¹) Assignment Intensity

~3400 N-H stretch Medium

3050-3020 Aromatic C-H stretch Medium

2960-2870 Aliphatic C-H stretch Strong

~1600, ~1500 C=C aromatic ring stretch Medium-Strong

~1365 C-H bend (tert-butyl) Strong

~1250 C-N stretch Medium

750-700
Aromatic C-H out-of-plane

bend
Strong

Data obtained from the NIST WebBook for N-tert-butylaniline.[1]

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of N-tert-butylaniline onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Instrument Parameters (General):

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Technique: Transmission.
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Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Acquire a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.
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Figure 2. FT-IR Experimental Workflow
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Caption: FT-IR Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data (Predicted)
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m/z Relative Abundance Assignment

149 Moderate [M]⁺ (Molecular Ion)

134 High [M - CH₃]⁺

93 Base Peak
[C₆H₅NH₂]⁺ (Aniline radical

cation)

77 Moderate [C₆H₅]⁺

57 High [C(CH₃)₃]⁺

Fragmentation Pathway
The primary fragmentation pathway for N-tert-butylaniline under electron ionization (EI)

involves the loss of a methyl group to form a stable benzylic cation at m/z 134. A significant

fragmentation is the cleavage of the N-C bond to produce the aniline radical cation (m/z 93)

and a tert-butyl radical. The tert-butyl cation (m/z 57) is also a prominent fragment.

Figure 3. Proposed Mass Spec Fragmentation of N-tert-butylaniline
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Caption: Proposed Mass Spec Fragmentation of N-tert-butylaniline
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Experimental Protocol for Mass Spectrometry
Sample Introduction:

Direct Infusion: For pure liquid samples, direct infusion via a syringe pump into the ion

source is suitable.

Gas Chromatography-Mass Spectrometry (GC-MS): For separation from a mixture or for

volatile compounds, GC is the preferred introduction method.

Instrument Parameters (General - Electron Ionization):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Acquisition:

Introduce the sample into the ion source.

The molecules are ionized and fragmented by the electron beam.

The resulting ions are separated by the mass analyzer according to their mass-to-charge

ratio.

The detector records the abundance of each ion.

This guide provides essential spectroscopic data and methodologies for N-tert-butylaniline,

serving as a valuable resource for its application in scientific research and development. The

provided data and protocols can be adapted to specific instrumentation and experimental

requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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